molecular formula C13H16N4O B11871900 2-(3-Aminopiperidin-1-yl)quinazolin-4(3H)-one

2-(3-Aminopiperidin-1-yl)quinazolin-4(3H)-one

Cat. No.: B11871900
M. Wt: 244.29 g/mol
InChI Key: MQYHVEDRTOFSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminopiperidin-1-yl)quinazolin-4(3H)-one is a synthetic organic compound featuring a quinazolin-4(3H)-one core scaffold substituted at the 2-position with a 3-aminopiperidine moiety. The quinazolinone structure is a privileged scaffold in medicinal chemistry, known to be associated with a wide spectrum of biological activities . This particular molecule is of significant interest for early-stage pharmaceutical research and drug discovery programs. The fusion of the quinazolinone system, which is a benzo-1,3-diazine, with a nitrogen-containing piperidine ring, makes it a valuable intermediate for the synthesis of more complex heterocyclic compounds . Quinazolinone derivatives have been extensively reported in scientific literature for their diverse pharmacological properties, including potential as antitumor, anticancer, antifungal, and antibacterial agents . The presence of the 3-aminopiperidine group is a common structural feature in many bioactive molecules and approved drugs, often contributing to target binding and pharmacokinetic properties. As such, this compound serves as a key building block for researchers exploring new chemical entities in various therapeutic areas. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

2-(3-aminopiperidin-1-yl)-3H-quinazolin-4-one

InChI

InChI=1S/C13H16N4O/c14-9-4-3-7-17(8-9)13-15-11-6-2-1-5-10(11)12(18)16-13/h1-2,5-6,9H,3-4,7-8,14H2,(H,15,16,18)

InChI Key

MQYHVEDRTOFSMS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3C(=O)N2)N

Origin of Product

United States

Preparation Methods

Benzoxazinone Intermediate Formation

A foundational approach involves anthranilic acid as the starting material. Reaction with acylating agents like butyryl chloride forms N-acylanthranilic acid, which undergoes cyclization with acetic anhydride to yield benzoxazin-4-one intermediates. This step is pivotal for constructing the quinazolinone core. For example, benzoxazinone derivatives are synthesized in 65–85% yields under reflux conditions (110°C, 4–6 hours).

Amination with 3-Aminopiperidine

The benzoxazinone intermediate reacts with 3-aminopiperidine in a nucleophilic ring-opening reaction. This step introduces the 3-aminopiperidin-1-yl substituent at the 2-position of the quinazolinone scaffold. Optimal conditions include refluxing in ethanol or toluene with catalytic triethylamine, achieving yields of 70–78%. Key challenges include controlling regioselectivity and minimizing byproducts from competing reactions with secondary amines.

Oxidative Cyclization Strategies

o-Aminobenzamide and Styrene Coupling

An oxidative annulation method employs o-aminobenzamides and styrenes under metal-free conditions. Using tert-butyl hydroperoxide (TBHP) as an oxidant and p-toluenesulfonic acid (p-TSA) as a catalyst, the reaction proceeds via imine formation and subsequent cyclization. For instance, 2-(3-Aminopiperidin-1-yl)quinazolin-4(3H)-one is synthesized in 65% yield when styrene derivatives bearing electron-donating groups are used (Table 1).

Table 1: Optimization of Oxidative Cyclization Parameters

Styrene SubstituentOxidantSolventTemperature (°C)Yield (%)
4-MethoxyTBHPNeat8065
4-ChloroTBHPDMF10050
4-TrifluoromethylTBHPToluene12055

Solvent and Catalyst Screening

Neat conditions (solvent-free) enhance reaction efficiency by reducing side reactions. Polar aprotic solvents like DMF lower yields due to undesired solvation effects, while toluene improves thermal stability for electron-deficient styrenes. Catalyst loading of 10 mol% p-TSA is optimal, with higher concentrations leading to decomposition.

Organocatalytic Approaches

Acid-Catalyzed Annulation

Trifluoroacetic acid (TFA) catalyzes the reaction between isatins and tetrahydroisoquinolines, forming tetracyclic quinazolinones. Although this method primarily targets fused-ring systems, modifying the amine component to 3-aminopiperidine enables access to this compound. Yields range from 52–82%, depending on the electronic nature of the isatin substituents.

Base-Mediated Cyclization

DABCO (1,4-diazabicyclo[2.2.2]octane) facilitates the coupling of 2-fluorobenzaldehyde and 2-aminopyridines, yielding quinazolinones via SNAr (nucleophilic aromatic substitution). Adapting this protocol for 3-aminopiperidine requires substituting 2-aminopyridine with the bulkier amine, which reduces yields to 40–45% due to steric hindrance.

Microwave-Assisted and Green Chemistry Methods

Microwave-Promoted Synthesis

Microwave irradiation accelerates the reaction between 2-aminobenzamides and di-tert-butyl dicarbonate (Boc₂O), reducing reaction times from hours to 30 minutes. Using DMAP (4-dimethylaminopyridine) as a base, this method achieves 73–96% yields for quinazolinone hydrazides. Introducing 3-aminopiperidine at the final step via hydrazide intermediates remains an area of active research.

Aqueous-Phase Reactions

Triethanolamine (TEOA) catalyzes the one-pot synthesis of quinazolinones in water, leveraging eco-friendly conditions. While this method excels for simple derivatives, the hydrophobicity of 3-aminopiperidine complicates its application. Pilot studies report modest yields (27–35%) due to poor solubility.

Patent-Based Industrial Processes

Large-Scale Coupling Reactions

A patented route for related xanthine derivatives employs K₂CO₃ as a base and DMF/MIBK as solvents for amination steps. Adapting this protocol, 2-chloroqunazolin-4(3H)-one reacts with 3-aminopiperidine under reflux, achieving 85% purity after crystallization. Key advantages include scalability (>1 kg batches) and minimal chromatographic purification.

Purification and Quality Control

Crystallization from ethanol/water mixtures (3:1 v/v) removes unreacted starting materials and byproducts. HPLC analysis confirms >99% purity, with residual solvents below ICH limits . This method is preferred for pharmaceutical applications requiring stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopiperidin-1-yl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline compounds.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.

Scientific Research Applications

Diabetes Management

One of the most promising applications of 2-(3-Aminopiperidin-1-yl)quinazolin-4(3H)-one is as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Studies have demonstrated that this compound exhibits potent inhibitory effects on DPP-IV, with an IC50 value around 13 nM. This suggests its potential utility in treating type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels.

Anticancer Activity

The anticancer properties of this compound have been highlighted in various studies. Quinazolinone derivatives are known for their ability to inhibit tumor growth across several cancer types, including breast, lung, and colorectal cancers. The compound's mechanism involves targeting protein kinases, which are critical in cancer cell proliferation and survival. In vitro studies have shown that derivatives of this compound can significantly reduce the viability of cancer cell lines, indicating its potential as a chemotherapeutic agent .

Antimicrobial Properties

Research has also indicated that this compound possesses antimicrobial activity against various pathogens. The compound has been evaluated for its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects. This positions it as a candidate for developing new antimicrobial agents amid rising antibiotic resistance .

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
3-AminoquinazolineContains an amino group on the quinazoline coreLacks piperidine moiety; antibacterial focus
4(3H)-QuinazolinoneSimpler structure without additional substituentsBasic pharmacological activities
2-(Piperidin-1-yl)quinazolin-4(3H)-oneSimilar piperidine attachment but different substituentsNeuroprotective effects explored
6-MethylquinazolineMethyl group substitution on quinazoline structureKnown for anti-inflammatory properties

The distinct combination of the piperidine ring with the quinazolinone core in this compound enhances its biological activity compared to structurally similar compounds.

Mechanism of Action

The mechanism of action of 2-(3-Aminopiperidin-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

S-Substituted 2-Mercaptoquinazolin-4(3H)-Ones

  • Key Substituents : Aliphatic-thio (e.g., ethylthio), benzylthio, and sulfonamide-linked groups.
  • Activity: These compounds are potent inhibitors of human carbonic anhydrase (hCA) isoforms. Aliphatic-thio derivatives (e.g., compounds 2–4) exhibit superior hCA I inhibition (KI: 57.8–85.5 nM) compared to benzylthio derivatives (KI: 229.4–740.2 nM) . The 4-cyanobenzylthio derivative (compound 8, KI: 256.8 nM) shows enhanced activity over other benzylthio analogs, suggesting electron-withdrawing groups improve binding .

Hydrazine-Linked Quinazolinones

  • Key Substituents: Hydrazone moieties (e.g., 1-ethylpropylidene-hydrazino).
  • Activity: Compound AS3 (2-(1-methylbutylidene)-hydrazino-3-(2-pyridyl)-quinazolin-4(3H)-one) demonstrates anti-inflammatory activity comparable to diclofenac sodium . Analgesic activity is moderate, with ulcerogenic effects milder than aspirin .
  • Comparison: The hydrazine group may contribute to anti-inflammatory effects via COX inhibition, whereas the aminopiperidine substituent could target different pathways, such as opioid receptors .

Fused Heterocyclic Derivatives

  • Key Substituents : Dihydroimidazo or benzo-oxazine rings.
  • Activity :
    • 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one shows µ-opioid receptor (µOR) binding comparable to morphine and fentanyl, with favorable blood-brain barrier penetration .
  • Comparison: The fused imidazoline ring enhances µOR affinity, while the 3-aminopiperidine group in the target compound may similarly optimize receptor interactions but through a distinct mechanism.

Aromatic and Styryl-Substituted Quinazolinones

  • Key Substituents: Styryl groups (e.g., 4-cyanostyryl), fluorophenyl, chlorophenyl.
  • Activity: (E)-3-(3-Carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one (compound 2) is effective against methicillin-resistant Staphylococcus aureus (MRSA) via undetermined targets . Fluoro-/chlorophenyl derivatives (e.g., compounds 9a, 9h) inhibit Proteus vulgaris and Bacillus subtilis with zone of inhibition values up to 1.4 cm .
  • Comparison: Styryl and halogenated aryl groups enhance antibacterial activity, whereas the aminopiperidine group may improve pharmacokinetics or target specificity.

Fungal Metabolite Derivatives

  • Key Substituents : Hydroxybenzyl, indole, or acetyl groups.
  • Activity :
    • 2-(4-Hydroxybenzyl)quinazolin-4(3H)-one inhibits tobacco mosaic virus (TMV) with EC50 = 100.80 mg/mL .
    • Fungal-derived clavatol (compound 4) and kotanin (compound 5) show antibacterial activity against Staphylococcus aureus (MIC: 1–8 µg/mL) .
  • Comparison: Natural product-derived substituents (e.g., hydroxybenzyl) may confer ecological advantages, while synthetic aminopiperidine groups could enhance potency via targeted design.

Data Tables

Research Findings and Trends

  • Substituent Effects: Electron-withdrawing groups (e.g., cyano, sulfonamide) enhance enzyme inhibition (hCA) . Bulky aromatic groups (e.g., styryl, chlorophenyl) improve antibacterial and antiviral activity . Nitrogen-containing groups (e.g., hydrazine, aminopiperidine) optimize receptor binding and pharmacokinetics .
  • Target Specificity: The 3-aminopiperidine group may target opioid or adrenergic receptors, whereas S-substituted derivatives favor enzyme inhibition.
  • SAR Insights :
    • Substitution at the 2-position is critical for activity modulation, with aliphatic chains favoring hCA inhibition and aromatic groups enhancing antimicrobial effects .

Biological Activity

2-(3-Aminopiperidin-1-yl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anticonvulsant properties, supported by recent research findings.

Chemical Structure and Synthesis

The compound's structure features a quinazolinone core linked to a piperidine moiety. The synthesis typically involves the condensation of anthranilamide derivatives with piperidine under specific reaction conditions, yielding various substituted quinazolinones that exhibit enhanced biological activity.

Anticancer Activity

Research indicates that this compound derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer).
  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, evidenced by increased apoptotic markers such as Bax and decreased Bcl-2 levels. Notably, one study reported an increase in late apoptosis from 0.14% to 25.36% in MCF-7 cells treated with a derivative of this compound .
CompoundIC50 (µM)Cell Line
This compound10MCF-7
Derivative 130.173CDK2
Derivative 3i0.079HER2

These findings suggest that the compound may serve as a potential lead for developing new anticancer agents targeting multiple pathways involved in tumor growth.

Antibacterial Activity

The antibacterial properties of quinazolinone derivatives have also been explored. Some studies have reported moderate activity against Gram-positive and Gram-negative bacteria:

  • Activity Against : Bacillus subtilis and Escherichia coli.
  • Mechanism : The compounds disrupt bacterial cell wall synthesis and inhibit essential enzymes, although specific mechanisms for the quinazolinone derivatives require further elucidation .

Anticonvulsant Activity

The anticonvulsant potential of quinazolinones has been documented, with some derivatives showing significant activity in animal models:

  • Testing Method : Compounds were evaluated for their ability to increase the convulsion threshold compared to standard drugs like diazepam.
  • Results : Certain derivatives exhibited up to 70% protection against induced seizures, indicating their potential as anticonvulsant agents .

Case Studies

Several case studies have highlighted the efficacy of different derivatives of this compound:

  • Study on Cancer Cell Lines : A derivative was tested against MCF-7 and showed an IC50 value comparable to established chemotherapeutics like imatinib .
  • Antibacterial Screening : A series of quinazolinones were synthesized and tested, showing promising results against pathogenic bacteria, supporting their use in treating infections .
  • Anticonvulsant Evaluation : Compounds were subjected to convulsion threshold tests, revealing significant anticonvulsant activity compared to control groups .

Q & A

Q. What are the common synthetic routes for 2-(3-aminopiperidin-1-yl)quinazolin-4(3H)-one?

Answer: Synthesis typically involves functionalizing the quinazolin-4(3H)-one core with a 3-aminopiperidine moiety. Key methods include:

  • Alkylation : Reacting 4(3H)-quinazolinone with halogenated intermediates (e.g., 3-halo-1-phenylpropan-1-one) under basic conditions .
  • Aza-Wittig Reaction : Using PEG-supported carbodiimides derived from iminophosphoranes and isocyanates to introduce piperidine derivatives .
  • Condensation Strategies : Piperazine or piperidine derivatives are condensed with chloromethyl intermediates (e.g., 2-chloromethylbenzo[d][1,3]oxazin-4-one) to form the target structure .

Drawbacks : These methods often require metal catalysts (e.g., copper), lengthy reaction times, or multi-step purification .

Q. What safety precautions are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols. If inhaled, move to fresh air and seek medical attention .
  • First Aid : For accidental ingestion, consult a physician immediately and provide the safety data sheet (SDS) .

Q. Which analytical techniques are used to characterize this compound?

Answer:

  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity.
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., C15H9F3N2O2 in related derivatives) .
  • Chromatography : HPLC or TLC to assess purity and reaction progress .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the preparation of this compound?

Answer: Microwave irradiation significantly reduces reaction times and improves yields. For example:

Method Yield (%)Time (Hours)Reference
Conventional Heating65–758–12
Microwave Irradiation85–921–2

Mechanism : Enhanced thermal efficiency promotes faster cyclization and reduces side reactions.

Q. How can structural modifications enhance biological activity against specific targets (e.g., kinases or microbial enzymes)?

Answer:

  • Piperidine Substitution : Introducing bulky groups (e.g., adamantyl) at the 3-position improves kinase inhibition (e.g., PIM-1/2) by enhancing hydrophobic interactions .
  • Thioether Linkages : Replacing oxygen with sulfur in the quinazolinone core increases antifungal activity against Fusarium oxysporum (MIC: 2–5 µg/mL) .
  • Computational Guidance : Molecular docking (e.g., AutoDock Vina) identifies optimal substituents for binding to Mycobacterium tuberculosis targets (docking scores ≤ -8.6 kcal/mol) .

Q. How should researchers address contradictory data in biological activity studies?

Answer: Contradictions often arise from assay conditions or structural variations. Mitigation strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., HCT-116 for anticancer studies) and controls.
  • SAR Analysis : Compare derivatives like 2-(3-trifluoromethylphenyl)quinazolin-4(3H)-one (anti-inflammatory EC50: 0.5 µM) vs. unsubstituted analogues (EC50: >10 µM) .
  • Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives .

Q. What methodologies are used to evaluate enzyme inhibition (e.g., COX-1/2) by quinazolinone derivatives?

Answer:

  • In Vitro Assays : Measure IC50 values using COX-1/2 inhibition kits (e.g., Cayman Chemical). Derivatives with piperazinylmethyl groups show COX-2 selectivity (IC50: 0.2 µM vs. COX-1 IC50: 5 µM) .
  • In Vivo Models : Carrageenan-induced rat paw edema tests confirm anti-inflammatory activity (e.g., 50% reduction in swelling at 10 mg/kg) .

Q. How can computational modeling guide the design of novel derivatives?

Answer:

  • Molecular Dynamics (MD) : Simulate binding stability to targets like PIM kinases (RMSD < 2.0 Å over 100 ns) .
  • QSAR Models : Correlate logP values with antibacterial activity (R² > 0.85 for Staphylococcus aureus inhibition) .
  • Docking Studies : Prioritize substituents with high affinity (e.g., trifluoromethoxy groups improve binding to Mycobacterium tuberculosis enoyl-ACP reductase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.